3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one

Description

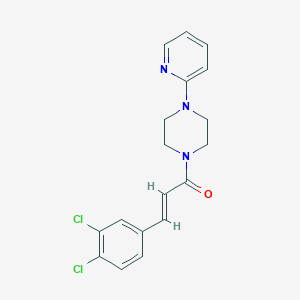

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its structure features a 3,4-dichlorophenyl group conjugated to a 4-(2-pyridyl)piperazinyl moiety via a propenone linker. The dichlorophenyl group enhances electron-withdrawing properties, while the pyridyl-piperazine segment contributes to hydrogen bonding and receptor interactions, making it a candidate for targeting enzymes or receptors such as monoamine oxidases (MAOs) or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

(E)-3-(3,4-dichlorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O/c19-15-6-4-14(13-16(15)20)5-7-18(24)23-11-9-22(10-12-23)17-3-1-2-8-21-17/h1-8,13H,9-12H2/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAGXOCTMREKOO-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one typically involves a multi-step process. One common method includes the following steps:

Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzaldehyde, undergoes a condensation reaction with an appropriate reagent to form the dichlorophenyl intermediate.

Piperazine Addition: The intermediate is then reacted with 1-(2-pyridyl)piperazine under controlled conditions to form the desired product.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated synthesis systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Compound C2 : (E)-3-(3,4-Dichlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one

- Key Differences: Replaces the pyridyl-piperazine with a morpholinophenyl group.

- This may alter blood-brain barrier penetration, relevant for central nervous system-targeted applications .

Compound 14 : (E)-3-(2,4-Dichlorophenyl)-1-(4-(4-(5-((E)-3-(2,4-dichlorophenyl)acryloyl)-2-hydroxybenzyl)piperazinyl)phenyl)prop-2-en-1-one

- Key Differences : Features 2,4-dichlorophenyl (vs. 3,4-dichloro) and a hydroxybenzyl-piperazine extension.

- Implications : The 2,4-dichloro substitution may reduce steric hindrance, enhancing binding to planar active sites. The hydroxy group enables hydrogen bonding, possibly improving affinity for kinases or apoptotic proteins (e.g., Fas/CD95) .

BDBM50011724 : (E)-3-(3,4-Dichlorophenyl)-1-[4-(2-phenylacetyl)piperazin-1-yl]prop-2-en-1-one

- Key Differences : Contains a phenylacetyl group on the piperazine ring (vs. pyridyl).

Electronic and Steric Effects

*Estimated based on structural analogs.

- Chlorine’s bulkiness in dichloro derivatives may hinder or direct binding depending on substitution patterns .

- Steric Effects : The 3,4-dichloro configuration in the target compound creates a planar, electron-deficient aromatic system, favoring π-π stacking with aromatic residues in enzyme active sites .

Biological Activity

3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one, also known as PG01037, is a compound that has garnered attention in pharmacological research, particularly for its interactions with dopamine receptors and potential therapeutic applications. This article summarizes its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C26H26Cl2N4O

- Molecular Weight : 554.34 g/mol

- CAS Number : 675599-62-9

- Purity : >99%

- Solubility : Soluble in water (up to 100 mM) and DMSO (up to 100 mM) .

PG01037 acts primarily as a dopamine D3 receptor antagonist , exhibiting a high selectivity for the D3 receptor over D2 and D4 receptors. The Ki values for these interactions are as follows:

| Receptor Type | Ki Value (nM) |

|---|---|

| D3 | 0.70 |

| D2 | 93.3 |

| D4 | 375 |

This indicates a 133-fold selectivity for the D3 receptor compared to the D2 receptor, making it a potent candidate for further studies in conditions where dopamine modulation is beneficial, such as Parkinson's disease .

Antiparkinsonian Effects

Research has shown that PG01037 can attenuate abnormal involuntary movements associated with L-dopa treatment in rat models of Parkinson's disease. This suggests its potential utility in managing motor symptoms in patients undergoing dopaminergic therapy .

Effects on Substance Abuse

In vivo studies indicate that PG01037 may inhibit the effects of methamphetamine, thereby attenuating drug-induced behaviors. This property highlights its potential role as a therapeutic agent in treating substance abuse disorders .

Study on Abnormal Movements

A study conducted by Kumar et al. (2009) evaluated the effects of PG01037 on L-dopa-dependent abnormal involuntary movements in rats. The results demonstrated significant reductions in these movements, suggesting that PG01037 could be beneficial in clinical settings for patients experiencing such side effects from L-dopa therapy .

Antichlamydial Activity

While primarily focused on dopamine receptors, some derivatives of similar compounds have shown activity against Chlamydia species. This indicates a broader scope of biological activity that could be explored further with PG01037 or its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.